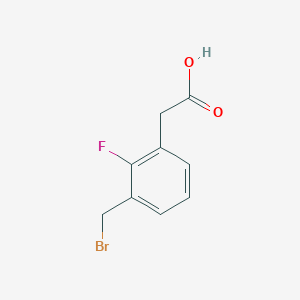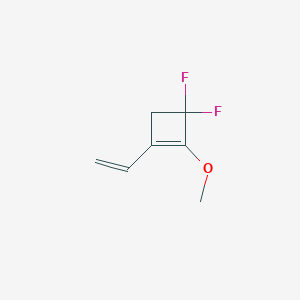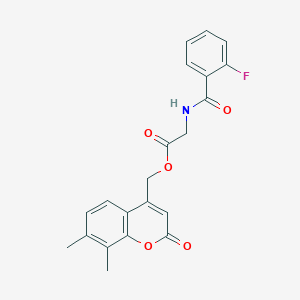
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate typically involves the following steps:
Preparation of 7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl chloride: This intermediate is synthesized by reacting 7,8-dimethyl-2-oxo-2H-chromen-4-ylmethanol with thionyl chloride in the presence of a base such as pyridine.
Formation of (2-fluorobenzoyl)glycine: This is achieved by reacting 2-fluorobenzoic acid with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The final step involves the coupling of 7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl chloride with (2-fluorobenzoyl)glycine in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. The fluorobenzoyl group can enhance the compound’s binding affinity to specific proteins, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the fluorobenzoyl glycine moiety.
Warfarin: A well-known anticoagulant that shares the coumarin backbone.
Fluorobenzoyl derivatives: Compounds with similar benzoyl groups but different substituents.
Uniqueness
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl (2-fluorobenzoyl)glycinate is unique due to the combination of coumarin and fluorobenzoyl glycine, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H18FNO5 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(7,8-dimethyl-2-oxochromen-4-yl)methyl 2-[(2-fluorobenzoyl)amino]acetate |
InChI |
InChI=1S/C21H18FNO5/c1-12-7-8-15-14(9-18(24)28-20(15)13(12)2)11-27-19(25)10-23-21(26)16-5-3-4-6-17(16)22/h3-9H,10-11H2,1-2H3,(H,23,26) |
Clave InChI |
YHTQFIFMUZOZLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)CNC(=O)C3=CC=CC=C3F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


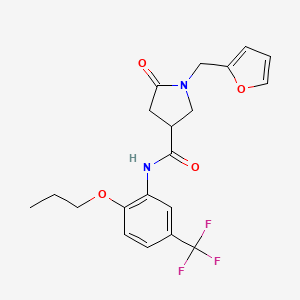
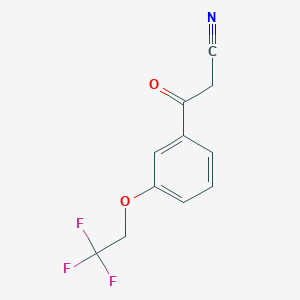
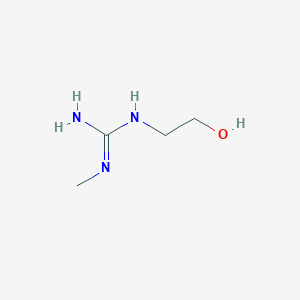
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
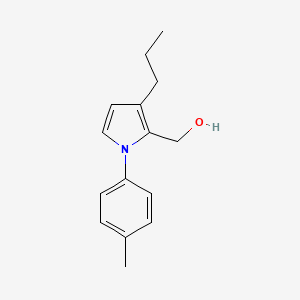
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)

